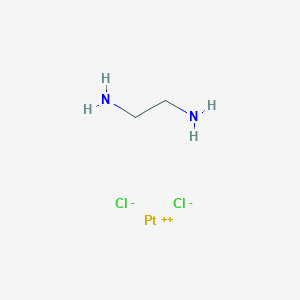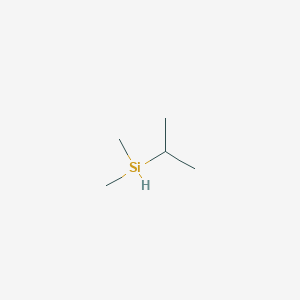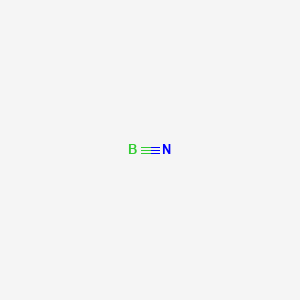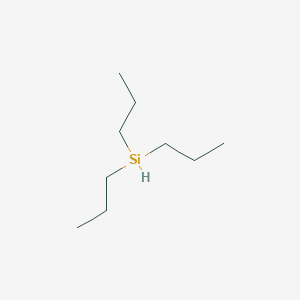![molecular formula C35H37N5O7 B7799644 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine. It is a derivative of guanosine, a nucleoside that is a fundamental building block of deoxyribonucleic acid (DNA). This compound is primarily used in the synthesis of oligonucleotides, which are short sequences of nucleotides that are essential for various biological and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves multiple steps:
Protection of the Guanine Base: The guanine base is protected by introducing an isobutyryl group at the N2 position. This step typically involves the reaction of guanosine with isobutyryl chloride in the presence of a base such as pyridine.
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of the deoxyribose sugar is protected by attaching a 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the intermediate with 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: Industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Deprotection Reactions: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling Reactions: The compound can participate in phosphoramidite coupling reactions to form oligonucleotides. This involves the reaction of the 5’-hydroxyl group with a phosphoramidite reagent in the presence of an activator such as tetrazole.
Oxidation Reactions: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using oxidizing agents like iodine.
Common Reagents and Conditions
Trichloroacetic Acid: Used for the removal of the DMT group.
Phosphoramidite Reagents: Used in the coupling reactions to form oligonucleotides.
Iodine: Used as an oxidizing agent in the oxidation step.
Major Products Formed
Oligonucleotides: Short sequences of nucleotides formed through the coupling reactions.
Deprotected Nucleosides: Formed after the removal of the DMT group.
Aplicaciones Científicas De Investigación
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine has several scientific research applications:
Oligonucleotide Synthesis: It is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology techniques such as polymerase chain reaction (PCR), sequencing, and gene editing.
Drug Development: The compound is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) therapies, which are designed to target specific messenger RNA (mRNA) sequences for the treatment of genetic disorders.
Biological Research: It is used in studies involving DNA-protein interactions, gene expression analysis, and the development of diagnostic assays.
Mecanismo De Acción
The primary mechanism of action of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves its incorporation into oligonucleotides. These oligonucleotides can then hybridize with complementary DNA or RNA sequences, allowing for the specific targeting of genetic material. The molecular targets and pathways involved include:
Hybridization: The oligonucleotides hybridize with complementary sequences, forming double-stranded structures.
Gene Silencing: In the case of antisense oligonucleotides and siRNA, the hybridization leads to the degradation of the target mRNA, resulting in gene silencing.
Comparación Con Compuestos Similares
Similar Compounds
N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the DMT protection group.
5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar but lacks the isobutyryl protection group.
Uniqueness
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine is unique due to the presence of both the isobutyryl and DMT protection groups. This dual protection allows for selective deprotection and coupling reactions, making it highly useful in the synthesis of complex oligonucleotides.
Propiedades
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXDNUKLIDXOS-ZGIBFIJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














